molecular formula C17H19N3O4 B3937513 methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate

Cat. No.: B3937513
M. Wt: 329.35 g/mol
InChI Key: FQPJPAZSKTUROR-LSDHHAIUSA-N
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Description

Methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step may involve selective hydroxylation using reagents like osmium tetroxide or other oxidizing agents.

    Attachment of the pyrazolylbenzoyl group: This can be done through acylation reactions using pyrazolylbenzoyl chloride and a suitable base.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the pyrazolylbenzoyl moiety can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate would depend on its specific biological target. Generally, such compounds may:

    Bind to specific receptors: Modulating their activity.

    Inhibit enzymes: Blocking their catalytic function.

    Interact with cellular pathways: Affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidine-4-carboxylic acid.

    Pyrazole derivatives: Such as 4-pyrazolylbenzoic acid.

Uniqueness

Methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-24-17(23)15-11-14(21)7-10-19(15)16(22)12-3-5-13(6-4-12)20-9-2-8-18-20/h2-6,8-9,14-15,21H,7,10-11H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJPAZSKTUROR-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CCN1C(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate
Reactant of Route 3
methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate
Reactant of Route 4
methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate
Reactant of Route 5
methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate
Reactant of Route 6
methyl (2R,4S)-4-hydroxy-1-(4-pyrazol-1-ylbenzoyl)piperidine-2-carboxylate

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